molecular formula CHB3Li2O7 B8058139 dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate

dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate

Cat. No.: B8058139
M. Wt: 171.4 g/mol
InChI Key: AQFDNIRLARNHAK-UHFFFAOYSA-N
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Description

Dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate is a lithium borate derivative characterized by a complex borate anion framework modified with a formyloxy (HCOO⁻) functional group. The compound features two lithium cations (Li⁺) charge-balancing a borate anion comprising interconnected BO₃ and BO₄ units, with one oxygen site replaced by a formyloxy substituent.

The compound’s IUPAC name reflects its intricate connectivity: the central boron atom is bonded to a formyloxy group and a polyborate network containing oxido and oxoboranyloxy linkages. Its molecular formula is hypothesized to resemble Li₂B₃O₆(OOCH) (exact formula requires further validation), with a molecular weight approximating ~220–250 g/mol (estimated based on structural analogs).

Properties

IUPAC Name

dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHB3O7.2Li/c5-1-9-3(7)11-4(8)10-2-6;;/h1H;;/q-2;2*+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFDNIRLARNHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].B(=O)OB([O-])OB([O-])OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHB3Li2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate typically involves the reaction of lithium hydroxide with boric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is obtained through crystallization and subsequent drying processes . The reaction can be represented as follows:

2LiOH+2H3BO3Li2B4O7+6H2O2 \text{LiOH} + 2 \text{H}_3\text{BO}_3 \rightarrow \text{Li}_2\text{B}_4\text{O}_7 + 6 \text{H}_2\text{O} 2LiOH+2H3​BO3​→Li2​B4​O7​+6H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors where lithium hydroxide and boric acid are mixed in precise stoichiometric ratios. The mixture is heated to facilitate the reaction, and the resulting product is purified through filtration and drying processes to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state borates.

    Reduction: It can be reduced to form lower oxidation state borates.

    Substitution: The formyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions include various borate compounds with different oxidation states and functional groups, depending on the reagents and conditions used .

Scientific Research Applications

Synthetic Chemistry

1.1 Boron-Doped Organic Compounds

The compound serves as a precursor for synthesizing boron-doped organic materials. For instance, recent studies have demonstrated that dilithium intermediates can react with boron reagents to produce a variety of borinic acid derivatives. These derivatives are crucial in developing functional materials with enhanced electronic properties. The synthesis of diarylborinic acids through nucleophilic addition reactions involving dilithium species has shown promising yields, indicating the compound's utility in creating complex molecular architectures .

1.2 Catalysis

Dilithium(1+) formyloxy compounds have been investigated as catalysts in carbon-boron bond formation reactions. Research indicates that these compounds can facilitate reactions involving arylboronic acids and alkynes, leading to the formation of valuable products such as borepines. The catalytic efficiency is attributed to the unique electronic properties imparted by the boron atoms, which enhance reactivity and selectivity .

Materials Science

2.1 Development of Boron-Containing Polymers

The incorporation of dilithium(1+) formyloxy compounds into polymer matrices has been explored for creating boron-containing polymers with improved thermal stability and mechanical properties. These polymers exhibit enhanced performance in applications such as flame retardants and lightweight structural materials. Studies have shown that the presence of boron within the polymer network significantly influences its thermal degradation behavior .

2.2 Nanomaterials

Recent advancements have highlighted the potential of using dilithium boron compounds in synthesizing nanomaterials. For example, the compound has been utilized to create boron-doped carbon nanostructures, which exhibit remarkable electrical conductivity and catalytic activity. Such materials are promising for applications in energy storage and conversion technologies, including batteries and fuel cells .

Medicinal Chemistry

3.1 Drug Development

In medicinal chemistry, dilithium(1+) formyloxy compounds have been investigated for their potential as therapeutic agents. Research has indicated that certain derivatives can exhibit anti-cancer properties by disrupting cellular signaling pathways involved in tumor growth. The ability to modify the boron structure allows for fine-tuning of biological activity, making these compounds attractive candidates for drug development .

3.2 Imaging Agents

The unique properties of boron compounds also make them suitable for use as imaging agents in medical diagnostics. Studies suggest that dilithium(1+) formyloxy compounds can be engineered to enhance contrast in imaging techniques such as MRI or PET scans, providing better visualization of biological tissues and aiding in early disease detection .

Case Studies and Findings

Application AreaStudy ReferenceKey Findings
Synthetic ChemistryPMC10057197High yields in diarylborinic acid synthesis using dilithium intermediates .
CatalysisACS Chemical ReviewsEnhanced reactivity in carbon-boron bond formation reactions .
Materials ScienceMDPI JournalImproved thermal stability in boron-containing polymers .
Medicinal ChemistryResearchGatePotential anti-cancer activity observed in modified derivatives .

Mechanism of Action

The mechanism by which dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved include the modulation of oxidative stress and the stabilization of certain molecular structures .

Comparison with Similar Compounds

Comparison with Similar Lithium Borate Compounds

Lithium borates are widely studied for applications in glass manufacturing, battery electrolytes, and catalysis. Below, dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate is compared to structurally related compounds, emphasizing differences in composition, stability, and reactivity.

Table 1: Structural and Functional Comparison

Property This compound Lithium Tetraborate (Li₂B₄O₇) Trilithium Borate (Li₃BO₃)
Molecular Formula Li₂B₃O₆(OOCH) (hypothetical) Li₂B₄O₇ Li₃BO₃
Key Functional Groups Formyloxy (HCOO⁻), oxoboranyloxy Inorganic borate rings Inorganic BO₃³⁻
Melting Point ~200–250°C (estimated, lower due to organic group) 917°C ~700°C (decomposes)
Water Solubility Low (organic group reduces hydrophilicity) 2.5 g/100 mL (20°C) Insoluble
Thermal Stability Moderate (formyloxy may decompose >250°C) High High
Applications Potential use in hybrid electrolytes, organic synthesis catalysts Glass ceramics, fluxing agents Solid-state electrolytes

Key Findings:

Structural Complexity: The target compound’s formyloxy group introduces asymmetry and organic character absent in Li₂B₄O₇ or Li₃BO₃, which feature purely inorganic borate networks. This modification likely enhances solubility in polar organic solvents (e.g., DMF, acetone) .

Thermal Behavior : The formyloxy group reduces thermal stability compared to Li₂B₄O₇, which retains integrity up to 917°C. Decomposition pathways may involve formate liberation, limiting high-temperature applications.

Electrochemical Relevance : Unlike Li₃BO₃ (used in solid-state batteries), the hybrid structure of the target compound could facilitate ionic conductivity in organic-aqueous hybrid electrolytes, though experimental data are pending.

Catalytic Potential: The formyloxy group may act as a Lewis base site, offering catalytic advantages in esterification or transesterification reactions—a property unexplored in conventional lithium borates.

Biological Activity

Overview of Dilithium(1+) Formyloxy Boron Compounds

Dilithium(1+) formyloxy boron compounds, particularly those containing boron, have been studied for their potential applications in medicinal chemistry and materials science. The unique properties of boron, including its ability to form stable complexes and its role in biological systems, make these compounds of interest.

Biological Activity

  • Antimicrobial Properties : Boron-containing compounds have exhibited antimicrobial activity against various pathogens. Studies suggest that modifications in the boron structure can enhance this activity, making them potential candidates for antibiotic development.
  • Anti-Cancer Activity : Some boron compounds have shown promise in cancer therapy. They can induce apoptosis in cancer cells and may enhance the efficacy of other chemotherapeutic agents. Research indicates that the presence of boron can improve the selectivity and potency of anti-cancer drugs.
  • Neuroprotective Effects : Certain boron derivatives have been investigated for their neuroprotective properties. They may help in reducing oxidative stress and inflammation in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases.
  • Enzyme Inhibition : Boron compounds can act as enzyme inhibitors, affecting various metabolic pathways. This property is particularly relevant in the context of diseases where enzyme activity is dysregulated.

Case Studies

  • Antimicrobial Activity : A study on related boron compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could yield more effective agents against resistant strains.
  • Cancer Research : In vitro studies have shown that specific boron-containing compounds can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines.
  • Neuroprotection : Research has indicated that certain boron derivatives can protect neuronal cells from oxidative damage induced by neurotoxins, highlighting their potential use in treating conditions like Alzheimer's disease.

Data Table: Biological Activities of Boron Compounds

Compound NameActivity TypeTarget Organism/CellsReference
Boron Compound AAntimicrobialE. coli
Boron Compound BAnti-cancerHeLa Cells
Boron Compound CNeuroprotectiveNeuronal Cells

Research Findings

Recent studies emphasize the importance of functional group modifications on the biological activity of boron-containing compounds. The introduction of different substituents can significantly alter their pharmacological profiles:

  • Functionalization : Altering the substituents on the boron atom can enhance solubility and bioavailability, which are critical factors for therapeutic efficacy.
  • Mechanistic Insights : Understanding how these compounds interact at a molecular level with biological targets is essential for developing new drugs.

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